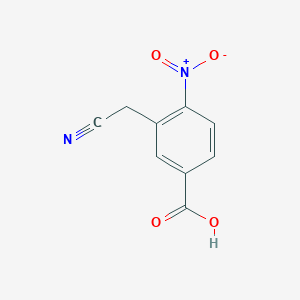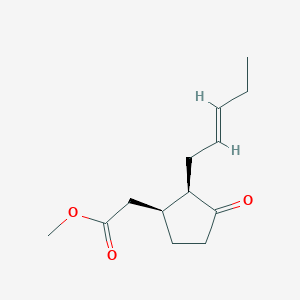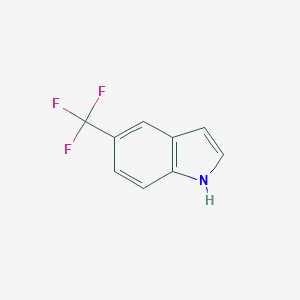![molecular formula C18H17Cl2NO5S B010656 [5-(Benzenesulfonylmethoxy)-2,4-dichlorophenyl] pyrrolidine-1-carboxylate CAS No. 101188-28-7](/img/structure/B10656.png)
[5-(Benzenesulfonylmethoxy)-2,4-dichlorophenyl] pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-1-(phenylsulfonylmethoxy)-5-(1-pyrrolidinylcarbonyloxy)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with various functional groups, including chloro, phenylsulfonylmethoxy, and pyrrolidinylcarbonyloxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-(phenylsulfonylmethoxy)-5-(1-pyrrolidinylcarbonyloxy)benzene typically involves multiple steps:
Formation of the Benzene Core: The benzene ring is chlorinated at the 2 and 4 positions using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Introduction of the Phenylsulfonylmethoxy Group: The phenylsulfonylmethoxy group is introduced via a nucleophilic substitution reaction, where a phenylsulfonylmethanol reacts with the chlorinated benzene in the presence of a base such as sodium hydroxide.
Addition of the Pyrrolidinylcarbonyloxy Group: The final step involves the reaction of the intermediate compound with pyrrolidinylcarbonyloxy chloride in the presence of a base like triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-1-(phenylsulfonylmethoxy)-5-(1-pyrrolidinylcarbonyloxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Amino or thiol-substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-1-(phenylsulfonylmethoxy)-5-(1-pyrrolidinylcarbonyloxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further research and experimental validation.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloro-1-(phenylsulfonylmethoxy)benzene: Lacks the pyrrolidinylcarbonyloxy group.
2,4-Dichloro-1-(phenylsulfonylmethoxy)-5-(1-pyrrolidinylcarbonyloxy)benzene: Similar structure but different functional groups.
Uniqueness
2,4-Dichloro-1-(phenylsulfonylmethoxy)-5-(1-pyrrolidinylcarbonyloxy)benzene is unique due to the presence of both phenylsulfonylmethoxy and pyrrolidinylcarbonyloxy groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
101188-28-7 |
|---|---|
Fórmula molecular |
C18H17Cl2NO5S |
Peso molecular |
430.3 g/mol |
Nombre IUPAC |
[5-(benzenesulfonylmethoxy)-2,4-dichlorophenyl] pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H17Cl2NO5S/c19-14-10-15(20)17(26-18(22)21-8-4-5-9-21)11-16(14)25-12-27(23,24)13-6-2-1-3-7-13/h1-3,6-7,10-11H,4-5,8-9,12H2 |
Clave InChI |
GGJJHFOGACSQDE-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)OC2=C(C=C(C(=C2)OCS(=O)(=O)C3=CC=CC=C3)Cl)Cl |
SMILES canónico |
C1CCN(C1)C(=O)OC2=C(C=C(C(=C2)OCS(=O)(=O)C3=CC=CC=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![4-methyl-N-[4-[5-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-1,3,4-oxadiazol-2-yl]phenyl]-N-(4-methylphenyl)aniline](/img/structure/B10601.png)
